2-(3,5-dimethylisoxazol-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11-5-6-14(20-7-4-8-25(20,22)23)9-16(11)18-17(21)10-15-12(2)19-24-13(15)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJSIODIABSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Isosoxazole ring : A five-membered heterocyclic compound.
- Dioxidoisothiazolidine moiety : Imparts unique reactivity and biological properties.
- Acetamide group : Known for its role in various biological activities.
The molecular formula is with a molecular weight of approximately 465.52 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of isoxazole and isothiazolidine show promise in inhibiting tumor cell proliferation.
Case Study Findings :
- In vitro assays on human cancer cell lines (e.g., A549, HCC827) revealed that compounds with structural similarities to our target compound demonstrated IC50 values ranging from 0.85 µM to 6.75 µM against various cancer types .
- The presence of the isoxazole moiety was linked to enhanced cytotoxicity in cancer cells while maintaining lower toxicity in normal fibroblast cells (MRC-5) .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Related compounds have shown moderate activity against gram-positive bacteria and some fungi.
Table 1: Summary of Antimicrobial Activity
| Compound Type | Organism Tested | Activity Level |
|---|---|---|
| Isoxazole Derivatives | B. subtilis | Moderate |
| Acetamide Analogues | E. coli | Low to Moderate |
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses can be proposed based on structural analogs:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the dioxidoisothiazolidine group may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of acetamide intermediates. For example, outlines a protocol where chloroacetylated intermediates are reacted with a substituted benzylidene-thiazolidinedione precursor in DMF under basic conditions (K₂CO₃). Reaction progress is monitored via TLC, and the final product is precipitated with water. Key intermediates and products are characterized using:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹) .
- ¹H NMR to verify substituent environments (e.g., aromatic protons at δ 6.9–7.5 ppm) .
- Mass spectrometry (e.g., molecular ion peaks matching theoretical masses) .
Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
Structural validation requires a combination of:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., observed vs. calculated m/z ± 0.5 ppm) .
- Multinuclear NMR (¹H, ¹³C) to resolve aromatic and aliphatic proton environments and verify substituent positions .
- Elemental analysis to validate C/H/N/S percentages (e.g., discrepancies ≤0.3% indicate purity) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature control : Room-temperature reactions minimize side products in condensation steps .
- Catalyst screening : Bases like K₂CO₃ improve reaction efficiency for acetamide bond formation .
- Purification techniques : Recrystallization from DMF/acetic acid mixtures enhances purity .
Advanced: What computational methods predict the compound’s biological activity?
Answer:
- Molecular docking : Predicts binding affinity to target proteins (e.g., enzymes like PPAR-γ for hypoglycemic activity) using software like AutoDock Vina .
- QSAR modeling : Correlates structural features (e.g., isoxazole ring electronegativity) with activity using descriptors like logP and H-bond donors .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies (e.g., NMR shifts or elemental analysis mismatches) can be addressed by:
- Repeating experiments under controlled conditions to rule out human error .
- Cross-validation : Using complementary techniques (e.g., 2D NMR or X-ray crystallography) .
- High-resolution MS : Resolves ambiguities in molecular ion peaks .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like α-glucosidase or kinases using fluorometric/colorimetric methods .
- Cell viability assays (MTT/WST-1): Quantify cytotoxicity in cancer cell lines .
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
Advanced: How to assess environmental stability and degradation pathways?
Answer:
- Hydrolysis studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via HPLC .
- Photostability tests : Use UV chambers to simulate sunlight exposure and identify photodegradants .
- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Advanced: What strategies mitigate instability during storage?
Answer:
- Lyophilization : Enhances shelf life by removing water .
- Antioxidant additives : Include butylated hydroxytoluene (BHT) to prevent oxidation .
- Temperature control : Store at –20°C in amber vials to reduce thermal/light degradation .
Advanced: How to design comparative studies for analogs with structural modifications?
Answer:
- Experimental design : Use randomized block designs with split plots to test substituent effects (e.g., methoxy vs. nitro groups) .
- Controls : Include parent compound and known inhibitors (e.g., rosiglitazone for hypoglycemic activity) .
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare means across analogs .
Advanced: What are key structural analogs, and how do they differ in activity?
Answer:
| Analog | Structural Feature | Activity | Reference |
|---|---|---|---|
| Compound 3c (N-(4-nitrophenyl)) | Nitro group at para position | Enhanced α-glucosidase inhibition (IC₅₀ = 8.2 µM) | |
| Compound 3e (N-(p-methylphenyl)) | Methyl group improves lipophilicity | Higher bioavailability (logP = 2.1) | |
| Thiazolidinedione derivatives | Dioxidoisothiazolidine moiety | PPAR-γ agonism (EC₅₀ = 0.5 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
